molecular formula C12H12N6OS B2545750 5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide CAS No. 2415532-02-2

5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide

Cat. No.: B2545750
CAS No.: 2415532-02-2
M. Wt: 288.33
InChI Key: PVTCEEDAPOPRKG-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a unique combination of triazole, thiazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring fused with the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrimidine-4-carboxamide is unique due to its specific combination of triazole, thiazole, and pyrimidine rings. This unique structure allows for diverse chemical reactivity and a broad range of biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

5,6-dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-7-8(2)14-5-15-10(7)11(19)13-3-9-4-20-12-16-6-17-18(9)12/h4-6H,3H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTCEEDAPOPRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2=CSC3=NC=NN23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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